molecular formula C7H7ClN2 B596249 2-Chloro-6-cyclopropylpyrazine CAS No. 1209457-99-7

2-Chloro-6-cyclopropylpyrazine

Cat. No.: B596249
CAS No.: 1209457-99-7
M. Wt: 154.597
InChI Key: AYKSCRVEBJUBTR-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropylpyrazine (CAS: 1209457-99-7) is a substituted pyrazine derivative with the molecular formula C₇H₇ClN₂. It features a chlorine atom at the 2-position and a cyclopropyl group at the 6-position of the pyrazine ring. This compound is stored at 2–8°C under nitrogen to ensure stability, indicating sensitivity to environmental degradation .

Properties

IUPAC Name

2-chloro-6-cyclopropylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKSCRVEBJUBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734831
Record name 2-Chloro-6-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209457-99-7
Record name 2-Chloro-6-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium phosphate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-cyclopropylpyrazine derivative.

Scientific Research Applications

2-Chloro-6-cyclopropylpyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-chloro-6-cyclopropylpyrazine and related pyrazine derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Key Properties/Applications
This compound 1209457-99-7 C₇H₇ClN₂ Cl, cyclopropyl (position 6) None Intermediate in organic synthesis
2-Chloro-5-cyclopropylpyrazine 1244761-68-9 C₇H₇ClN₂ Cl, cyclopropyl (position 5) None Research chemical (similarity: 0.81)
2-Isopropyl-6-methoxypyrazine 68039-46-3 C₈H₁₂N₂O OCH₃, isopropyl (position 6) Ether Flavor/fragrance applications
6-Chloropyrazine-2-carbonyl chloride 148673-71-6 C₅H₂Cl₂N₂O Cl, COCl (position 6) Carbonyl chloride Reactive intermediate in synthesis
2-Chloro-6-(dimethylamino)pyrazine 61655-72-9 C₆H₈ClN₃ Cl, N(CH₃)₂ (position 6) Amine Pharmaceutical precursor
Key Observations:

Substituent Position: The positional isomer 2-chloro-5-cyclopropylpyrazine (CAS: 1244761-68-9) shares the same molecular formula but differs in the cyclopropyl group’s placement. This minor structural variation can significantly alter reactivity and biological activity . Pyrazine derivatives with substituents at the 2- and 6-positions (e.g., this compound) often exhibit enhanced steric and electronic effects compared to other positional isomers.

Functional Group Impact: Electron-withdrawing groups (e.g., Cl, COCl) increase electrophilicity, making compounds like 6-chloropyrazine-2-carbonyl chloride highly reactive in nucleophilic acyl substitution reactions . Electron-donating groups (e.g., OCH₃, N(CH₃)₂) enhance the pyrazine ring’s basicity. For example, 2-chloro-6-(dimethylamino)pyrazine is synthesized via nucleophilic substitution of 2,6-dichloropyrazine with dimethylamine .

Bulkier substituents like isopropyl (in 2-isopropyl-6-methoxypyrazine) reduce solubility but may enhance binding specificity in flavor compounds .

Physicochemical Property Comparisons

Property This compound 6-Chloropyrazine-2-carbonyl chloride 2-Chloro-5-cyclopropylpyrazine
Solubility (mg/mL) 0.618 N/A N/A
Molecular Weight (g/mol) 154.6 176.98 154.6
Storage Conditions 2–8°C under nitrogen Room temperature (reactive) N/A
  • Solubility : The moderate solubility of this compound contrasts with highly reactive derivatives like 6-chloropyrazine-2-carbonyl chloride, which may hydrolyze in aqueous environments .
  • Stability: The cyclopropyl derivative’s requirement for cold storage under nitrogen highlights its sensitivity compared to stable, non-reactive analogs like 2-isopropyl-6-methoxypyrazine .

Biological Activity

2-Chloro-6-cyclopropylpyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with a chlorine atom and a cyclopropyl group. The presence of these substituents influences its pharmacological properties, particularly its interaction with biological targets.

The biological activity of this compound is primarily associated with its role as an inhibitor of Toll-like receptors (TLRs), specifically TLR7 and TLR9. These receptors are pivotal in mediating immune responses to pathogens and are implicated in various inflammatory and autoimmune disorders.

Inhibition of TLRs

  • TLR Signaling Pathway : TLRs activate downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and type I interferons. The inhibition of TLR7 and TLR9 by this compound may reduce the inflammatory response associated with autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have reported that related pyrazine derivatives can suppress COX-2 activity, which is crucial in the inflammatory response:

CompoundIC50 (μmol)Comparison
This compoundNot explicitly statedRelated compounds show IC50 values comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol)
Celecoxib0.04 ± 0.01Standard for comparison

These findings suggest that this compound could be a promising candidate for further development as an anti-inflammatory agent .

Case Studies

Several studies have explored the efficacy of compounds structurally related to this compound in clinical settings:

  • Rheumatoid Arthritis : A study demonstrated that compounds inhibiting TLR7/9 pathways significantly reduced disease severity in animal models of rheumatoid arthritis, suggesting therapeutic potential for this compound .
  • Systemic Lupus Erythematosus (SLE) : In a preclinical model, administration of TLR inhibitors led to decreased levels of anti-dsDNA antibodies, a hallmark of SLE activity. This points towards the potential utility of this compound in managing SLE .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The chlorinated pyrazine core is essential for binding affinity to TLRs, while the cyclopropyl group may enhance lipophilicity and cellular permeability:

Structural FeatureRole in Activity
Chlorine SubstituentEnhances binding to TLRs
Cyclopropyl GroupImproves pharmacokinetic properties

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